![molecular formula C28H25N5O3 B2404352 2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1206988-58-0](/img/structure/B2404352.png)
2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : The compound 2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is synthesized and characterized by NMR, HRMS, and X-ray diffraction. Such characterization is crucial for understanding its structural properties, which can inform potential applications (Hu et al., 2016).
Biological Activity
- Herbicidal and Fungicidal Activities : The synthesized compound has been tested for its biological activity, showing moderate herbicidal and fungicidal properties. This suggests potential uses in agricultural sciences for pest and disease control (Hu et al., 2016).
Radiopharmaceutical Applications
- Imaging the Translocator Protein : A related compound within the same chemical series, DPA-714, has been reported for its potential in imaging the translocator protein (18 kDa) using positron emission tomography (PET). This application could be relevant for neurological and oncological research (Dollé et al., 2008).
Crystallography and Computational Studies
- Hirshfeld Surface Analysis and Computational Studies : New compounds, including related pyrazole derivatives, have been synthesized and analyzed using X-ray diffraction and DFT calculations. Such studies are important in the field of materials science and drug design (Sebhaoui et al., 2020).
Coordination Chemistry
- Coordination Complexes and Antioxidant Activity : Research has been conducted on pyrazole-acetamide derivatives to form coordination complexes with metals. These complexes have shown significant antioxidant activity, highlighting potential applications in chemistry and biochemistry (Chkirate et al., 2019).
Antimicrobial Activity
- Antimicrobial Properties : The compound and its derivatives have been explored for antimicrobial properties. This application is particularly relevant in the development of new antimicrobial agents (Hamed et al., 2020).
Anticancer Activity
- Anticancer Research : Some derivatives of the compound have been studied for their anticancer properties. This research is crucial in the field of medicinal chemistry and oncology (Al-Sanea et al., 2020).
Anti-Inflammatory Properties
- Anti-Inflammatory and Antinociceptive Activities : Thiazolopyrimidine derivatives related to the compound have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. This research is relevant in the development of new therapeutic agents for pain and inflammation (Selvam et al., 2012).
properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-18(2)22-17-27(35)31-28(29-22)33-25(16-23(32-33)24-9-6-14-36-24)30-26(34)15-19-10-12-21(13-11-19)20-7-4-3-5-8-20/h3-14,16-18H,15H2,1-2H3,(H,30,34)(H,29,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXPALILILWISE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

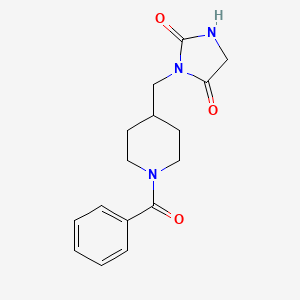
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea](/img/structure/B2404271.png)
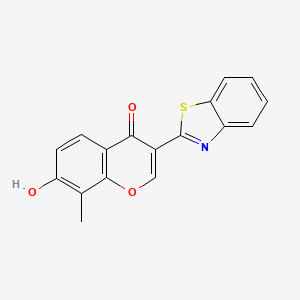
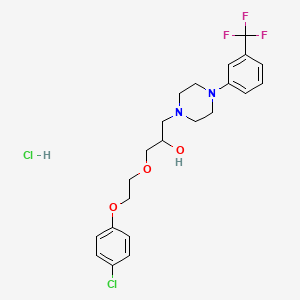

![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)
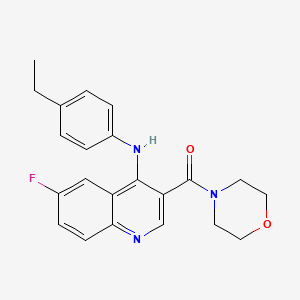
![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)
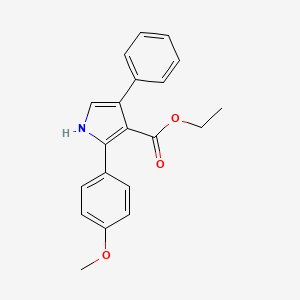

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)
